molecular formula C21H26N2O2Si B12570155 Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester CAS No. 262267-30-1

Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester

Cat. No.: B12570155
CAS No.: 262267-30-1
M. Wt: 366.5 g/mol
InChI Key: MQPNMTSOYQAZFO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester is a complex organic compound with the molecular formula C21H26N2O2Si. This compound is characterized by the presence of a benzoic acid core substituted with a di-1H-pyrrol-2-ylmethyl group and a 2-(trimethylsilyl)ethyl ester group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester typically involves the esterification of 4-(di-1H-pyrrol-2-ylmethyl)benzoic acid with 2-(trimethylsilyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids or ketones from oxidation.
  • Alcohols from reduction.
  • Substituted esters or amides from nucleophilic substitution.

Scientific Research Applications

Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, methyl ester: Similar structure but with a methyl ester group instead of a 2-(trimethylsilyl)ethyl ester group.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Compounds with similar pyrrole and benzoic acid moieties but different functional groups.

Uniqueness

The presence of the 2-(trimethylsilyl)ethyl ester group in benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester imparts unique chemical properties, such as increased steric bulk and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

CAS No.

262267-30-1

Molecular Formula

C21H26N2O2Si

Molecular Weight

366.5 g/mol

IUPAC Name

2-trimethylsilylethyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate

InChI

InChI=1S/C21H26N2O2Si/c1-26(2,3)15-14-25-21(24)17-10-8-16(9-11-17)20(18-6-4-12-22-18)19-7-5-13-23-19/h4-13,20,22-23H,14-15H2,1-3H3

InChI Key

MQPNMTSOYQAZFO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3

Origin of Product

United States

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